Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
Overview
Description
“Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” is a chemical compound that is synthesized from [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane . It’s a part of the bicyclo[1.1.1]pentane (BCP) derivatives which have been extensively investigated in materials science and drug discovery .
Synthesis Analysis
The synthesis of this compound involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)3 . This reaction gives this compound. Subsequent deprotection gives 1-bicyclo[1.1.1]pentylhydrazine followed by reduction to give 1-bicyclo[1.1.1]pentylamine .
Molecular Structure Analysis
The molecular structure of “this compound” is C15H26N2O4 . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are well-documented . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .
Scientific Research Applications
Synthesis Enhancements
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is integral in the scalable synthesis of 1-bicyclo[1.1.1]pentylamine. This process represents a substantial improvement in scalability, yield, safety, and cost over previous methods. This synthesis involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, followed by deprotection and reduction steps (Bunker et al., 2011).
Advancements in Bicyclo[1.1.1]pentane Chemistry
Bicyclo[1.1.1]pentanes (BCPs), closely associated with this compound, have been widely explored for their potential as bioisosteres in drug design. They are recognized for their ability to replace aromatic rings, tert-butyl groups, and alkynes. Recent research focuses on synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, significantly streamlining the synthesis of key bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
Radical Chemistry Applications
The compound is pivotal in radical chemistry, especially in the formation of radical anions and cations. These reactions have been instrumental in understanding the reactivity and stability of various radical species derived from bicyclo[1.1.1]pentane, which is significant for developing novel synthetic methodologies (Wiberg et al., 1992).
Methodological Innovations
Innovative methodologies have been developed around this compound for the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes. These methods feature broad functional group compatibility, excellent atom-economy, simple operation, and are conducive for gram-scale preparation (Wu et al., 2020).
Drug Design and Development
Significant strides have been made in utilizing bicyclo[1.1.1]pentanes in drug design as sp3-rich bioisosteres. This involves radical acylation, alkynylation, and cyanation processes, demonstrating the compound's versatility in drug discovery and the synthesis of bioactive molecules (Li et al., 2022; Wu et al., 2021).
Future Directions
The future directions of “Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” and its derivatives are promising. The bridge positions provide novel vectors for drug discovery and applications in materials science, providing entry to novel chemical and intellectual property space . This capacity may prove to be transformational in the coming years .
Properties
IUPAC Name |
tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHQWPVQIMVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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